molecular formula C5H6N2O3 B14701259 3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one CAS No. 17952-97-5

3,5-Dimethyl-1,2-dioxo-4H-1lambda~5~,2lambda~5~-pyrazol-4-one

Cat. No.: B14701259
CAS No.: 17952-97-5
M. Wt: 142.11 g/mol
InChI Key: OCHDUCZHIXXEOJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide typically involves the condensation of acetylacetone with hydrazine. The reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the desired product . The general reaction can be represented as follows: [ \text{CH}_3\text{COCH}_2\text{COCH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A related compound with similar structural features but different reactivity and applications.

    4-Hydroxy-3,5-dimethylpyrazole: Another similar compound with distinct chemical properties.

Uniqueness

3,5-Dimethyl-4-oxo-4H-pyrazole 1,2-dioxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

17952-97-5

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

3,5-dimethyl-1,2-dioxidopyrazole-1,2-diium-4-one

InChI

InChI=1S/C5H6N2O3/c1-3-5(8)4(2)7(10)6(3)9/h1-2H3

InChI Key

OCHDUCZHIXXEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+]([N+](=C(C1=O)C)[O-])[O-]

Origin of Product

United States

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